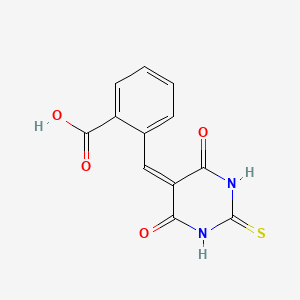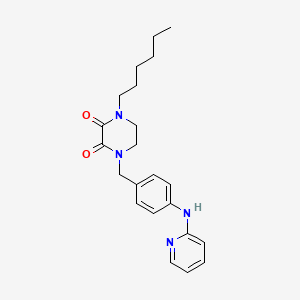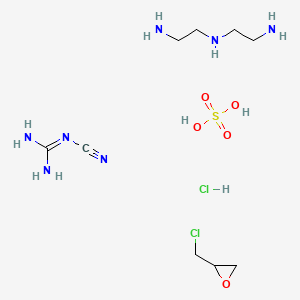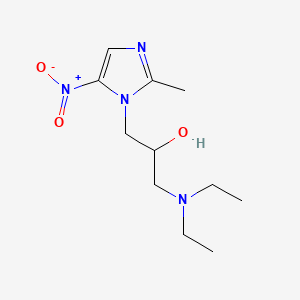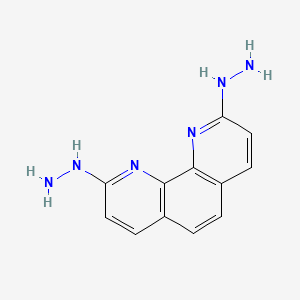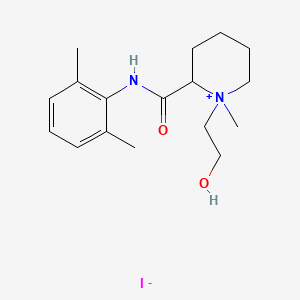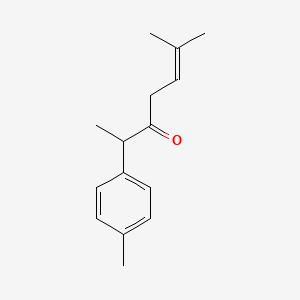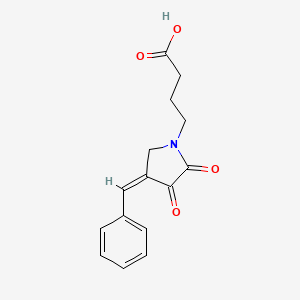
N-Hydroxy-N-methyltridecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-N-methyltridecanamide is an organic compound that belongs to the class of amides It features a long aliphatic chain with a hydroxyl group and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-methyltridecanamide typically involves the reaction of tridecanoic acid with N-methylhydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-N-methyltridecanamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used under anhydrous conditions.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of N-methyltridecanamide.
Reduction: Formation of N-methyltridecylamine.
Substitution: Formation of N-chloro-N-methyltridecanamide.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-N-methyltridecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying amide bond formation and hydrolysis.
Industry: Used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Hydroxy-N-methyltridecanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the amide bond can participate in various chemical reactions. These interactions can influence the compound’s reactivity and stability, making it useful in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxy-N-methylhexadecanamide: Similar structure but with a longer aliphatic chain.
N-Hydroxy-N-methylundecanamide: Similar structure but with a shorter aliphatic chain.
N-Hydroxy-N-methylbenzamide: Similar structure but with an aromatic ring instead of an aliphatic chain.
Uniqueness
N-Hydroxy-N-methyltridecanamide is unique due to its specific chain length, which can influence its physical and chemical properties. This makes it suitable for applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
78301-11-8 |
|---|---|
Molekularformel |
C14H29NO2 |
Molekulargewicht |
243.39 g/mol |
IUPAC-Name |
N-hydroxy-N-methyltridecanamide |
InChI |
InChI=1S/C14H29NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14(16)15(2)17/h17H,3-13H2,1-2H3 |
InChI-Schlüssel |
FAUOUFZMOLNLOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(=O)N(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


